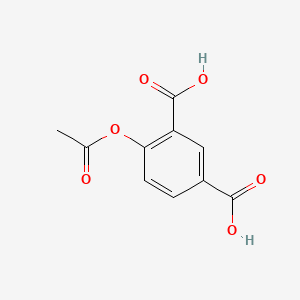

4-Acetoxyisophthalic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetoxyisophthalic Acid, also known as 4-(Acetyloxy)-1,3-benzenedicarboxylic Acid, is an organic compound with the molecular formula C10H8O6 and a molecular weight of 224.17 g/mol . This compound is a derivative of isophthalic acid and is used primarily in research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxyisophthalic Acid typically involves the acetylation of 4-hydroxyisophthalic acid. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetoxyisophthalic Acid undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxyisophthalic acid.

Oxidation: The compound can be oxidized to form corresponding quinones.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.

Major Products:

Hydrolysis: 4-Hydroxyisophthalic acid.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Various substituted isophthalic acids depending on the reagent used.

Aplicaciones Científicas De Investigación

Polymer Production

4-Acetoxyisophthalic acid is utilized as a monomer in the production of polyesters and polyamide resins. The incorporation of this compound improves thermal stability and mechanical properties of the resulting polymers, making them suitable for high-performance applications such as automotive parts and electronic components.

| Property | Polyester with this compound | Standard Polyester |

|---|---|---|

| Thermal Stability | Enhanced | Moderate |

| Mechanical Strength | Improved | Standard |

| Solubility | Higher due to acetoxy group | Lower |

Coatings and Adhesives

The compound is also employed in formulating coatings and adhesives, where it contributes to improved adhesion properties and resistance to environmental factors. Its incorporation into coating formulations can enhance durability and performance in harsh conditions.

Pharmaceutical Applications

This compound has shown potential in medicinal chemistry as a precursor for developing analgesics and anti-inflammatory agents. Research indicates that derivatives of this compound exhibit significant pharmacological activities, including analgesic effects similar to salicylic acid derivatives.

Case Studies

- Analgesic Activity : A study demonstrated that certain derivatives of this compound possess analgesic properties with lower toxicity compared to traditional pain relievers, indicating a promising avenue for drug development .

- Antimicrobial Properties : Another research highlighted the antimicrobial potential of modified this compound compounds against various bacterial strains, suggesting its application in pharmaceuticals and healthcare products .

Research Insights

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance their biological activity and material properties. For instance, modifications to the acetoxy group or the introduction of additional functional groups have been explored to tailor the compound's characteristics for specific applications.

Mecanismo De Acción

The mechanism of action of 4-Acetoxyisophthalic Acid involves its ability to undergo hydrolysis to release 4-hydroxyisophthalic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme-catalyzed reactions that modify the functional groups of the compound, leading to the formation of biologically active molecules.

Comparación Con Compuestos Similares

Isophthalic Acid: The parent compound from which 4-Acetoxyisophthalic Acid is derived.

Terephthalic Acid: Another isomer of phthalic acid with similar chemical properties.

4-Hydroxyisophthalic Acid: The hydrolyzed product of this compound.

Uniqueness: this compound is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and allows for specific applications in synthesis and research. Its ability to undergo hydrolysis and substitution reactions makes it a versatile intermediate in organic chemistry.

Actividad Biológica

4-Acetoxyisophthalic acid is a derivative of isophthalic acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetoxy group at the 4-position of the isophthalic acid structure. This modification can influence its solubility, stability, and interaction with biological targets. The general formula for this compound is C₉H₈O₄, and its molecular weight is approximately 180.16 g/mol.

Mechanisms of Biological Activity

Research indicates that derivatives of isophthalic acid, including this compound, exhibit various biological activities primarily through their interaction with protein kinase C (PKC) pathways. PKC is a crucial enzyme involved in signal transduction processes that regulate cell growth, differentiation, and apoptosis.

Key Findings:

Table 1: Summary of Biological Activities

Case Study: PKC Inhibition and Cancer Therapy

A study published in Journal of Medicinal Chemistry explored the design and synthesis of isophthalic acid derivatives, including this compound. The research highlighted how these compounds could displace radiolabeled phorbol esters from PKC isoforms, indicating their potential as therapeutic agents in cancer treatment. The most effective derivatives showed K(i) values ranging from 200 to 900 nM for PKC alpha and delta isoforms .

Future Directions in Research

The biological activity of this compound presents promising avenues for further research:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in cancer models.

- Mechanistic Studies : Investigating the specific pathways affected by this compound could elucidate its role in cellular processes.

- Formulation Development : Exploring formulations that enhance bioavailability and target delivery could improve therapeutic outcomes.

Propiedades

IUPAC Name |

4-acetyloxybenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHLSYRJOJYLSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.